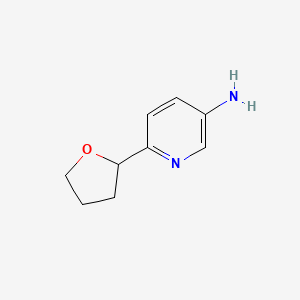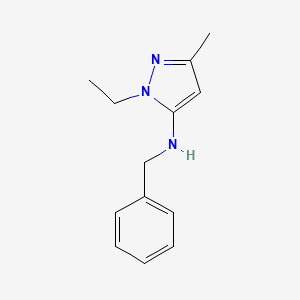
1-(difluoromethyl)-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of difluoromethyl, fluorobenzyl, and methyl groups attached to a pyrazole ring
Métodos De Preparación
The synthesis of 1-(difluoromethyl)-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide.
Attachment of the fluorobenzyl group: This can be done via nucleophilic substitution reactions using 3-fluorobenzyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Análisis De Reacciones Químicas
1-(Difluoromethyl)-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium hydride or potassium tert-butoxide.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(difluoromethyl)-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl and fluorobenzyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
1-(Difluoromethyl)-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(Difluoromethyl)-N-(4-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine: Similar structure but with a different position of the fluorine atom on the benzyl group.
1-(Difluoromethyl)-N-(3-chlorobenzyl)-3-methyl-1H-pyrazol-4-amine: Similar structure but with a chlorine atom instead of fluorine on the benzyl group.
1-(Difluoromethyl)-N-(3-fluorobenzyl)-3-ethyl-1H-pyrazol-4-amine: Similar structure but with an ethyl group instead of a methyl group on the pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H12F3N3 |
|---|---|
Peso molecular |
255.24 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-N-[(3-fluorophenyl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H12F3N3/c1-8-11(7-18(17-8)12(14)15)16-6-9-3-2-4-10(13)5-9/h2-5,7,12,16H,6H2,1H3 |
Clave InChI |
NXLYEEAUVYIBJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1NCC2=CC(=CC=C2)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736782.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enal](/img/structure/B11736789.png)
![[(4-ethoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736802.png)

![1-(2-fluoroethyl)-4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11736812.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736813.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11736819.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736826.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736832.png)
![1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11736842.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11736852.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11736855.png)
![2-[3-(4-Cyanoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B11736857.png)
